Nystose, a naturally occurring tetrasaccharide, belongs to the fructooligosaccharide (FOS) family. [] It is formed by a chain of fructose units (β-(2→1) linked) attached to a glucose molecule. [] Nystose is found naturally in various plants, including onions, garlic, yacon, Jerusalem artichoke, and asparagus. [, , , , ] It is commercially produced from sucrose by enzymatic reactions using fructosyltransferases. [, , , ]
Nystose is primarily synthesized through enzymatic reactions using enzymes called fructosyltransferases. These enzymes catalyze the transfer of fructose units from a donor molecule, typically sucrose, to an acceptor molecule, which can be another sucrose molecule or an existing FOS chain. [, ]
Specific conditions, such as temperature, pH, substrate concentration, and enzyme source, are optimized to maximize nystose yield. [, ]
The specific reaction conditions, such as enzyme source, pH, temperature, and substrate concentrations, are crucial in determining the reaction outcome. []
Nystose's primary mechanism of action relates to its prebiotic properties. As a non-digestible carbohydrate, it reaches the colon intact, where it serves as a selective substrate for beneficial gut bacteria like Bifidobacteria and Lactobacilli. [, , , , ] These bacteria ferment nystose, producing short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. [, , , , ] SCFAs contribute to various health benefits:
The degree of polymerization of FOS influences its prebiotic effects, with nystose showing a preference for stimulating Bifidobacteria growth compared to shorter FOS like kestose. []
Nystose is a white crystalline powder with a slightly sweet taste. [] It is highly soluble in water and exhibits hygroscopic properties. [] Its dehydrated form readily absorbs moisture, maintaining a low water activity (Aw) during rehydration. [] This property is advantageous for stabilizing moisture-sensitive food products.
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